molecular formula C7H12O4 B1343226 3,3-Dimethoxycyclobutanecarboxylic acid CAS No. 332187-56-1

3,3-Dimethoxycyclobutanecarboxylic acid

Cat. No.: B1343226
CAS No.: 332187-56-1
M. Wt: 160.17 g/mol
InChI Key: FUBIHPWDLJCHSB-UHFFFAOYSA-N
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Description

3,3-Dimethoxycyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O4 It is characterized by a cyclobutane ring substituted with two methoxy groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutanecarboxylic acid typically involves the hydrolysis of methyl 3,3-dimethoxycyclobutanecarboxylateThe final step involves hydrolysis under basic conditions using sodium hydroxide (NaOH) in a methanol-water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification and hydrolysis processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Dimethoxycyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxycyclobutanecarboxylic acid is primarily related to its ability to participate in various chemical reactions. The methoxy groups and the carboxylic acid group provide reactive sites for interaction with other molecules. These interactions can lead to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme studies or material synthesis .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    3,3-Dimethylcyclobutanecarboxylic acid: Substitutes methoxy groups with methyl groups, altering its chemical properties and reactivity.

    3,3-Dimethoxycyclopentanecarboxylic acid: Contains a five-membered ring, which affects its steric and electronic properties.

Uniqueness: 3,3-Dimethoxycyclobutanecarboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on a four-membered ring. This combination of functional groups and ring strain provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

3,3-dimethoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBIHPWDLJCHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620322
Record name 3,3-Dimethoxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332187-56-1
Record name 3,3-Dimethoxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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